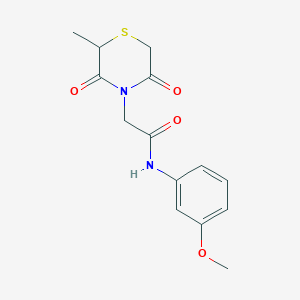

N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

N-(3-Methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 3-methoxyphenyl group attached to the acetamide nitrogen and a 2-methyl-3,5-dioxothiomorpholinyl moiety at the α-carbon of the acetamide backbone.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-9-14(19)16(13(18)8-21-9)7-12(17)15-10-4-3-5-11(6-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLFDVWXQUDKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a methoxyphenyl moiety and a thiomorpholine ring, is hypothesized to exhibit various pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Methoxyphenyl Group : Affects solubility and biological activity.

- Thiomorpholine Ring : Potentially enhances interactions with biological targets.

- Acetamide Functional Group : Commonly associated with pharmacological activity.

The mechanism of action for this compound is expected to involve:

- Binding Affinity : Interaction with specific enzymes or receptors.

- Modulation of Biological Pathways : Influencing signaling pathways related to disease processes.

- Potential Inhibition of Targets : Similar compounds have shown inhibitory effects on various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

- Anticancer Properties : Compounds in this class have shown efficacy against cancer cell lines.

- Antimicrobial Activity : Potential effectiveness against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Modulation of inflammatory responses in various models.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-1-(thiomorpholin-4-yl)methanamine | Thiomorpholine ring | Anticancer |

| N-(3-methoxyphenyl)-5-methylisoxazolecarboxamide | Isoxazole ring | Antimicrobial |

| 4-Methylthio-N-(4-methoxyphenyl)benzamide | Benzamide structure | Anti-inflammatory |

Case Studies and Research Findings

-

Anticancer Activity Study :

- A study involving derivatives similar to this compound demonstrated significant cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent.

-

Antimicrobial Efficacy :

- Research has shown that compounds with similar thiomorpholine structures possess antimicrobial properties, suggesting that this compound may also be effective against microbial infections.

-

Inflammation Modulation :

- Inflammatory models have indicated that related compounds can reduce markers of inflammation, supporting the hypothesis that this compound may provide therapeutic benefits in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Ethoxyphenyl)-2-(2-Methyl-3,5-Dioxothiomorpholin-4-yl)Acetamide

- Structural Difference : The phenyl group has a 4-ethoxy substituent instead of 3-methoxy.

- The para-substitution may alter binding interactions compared to the meta-position in the target compound .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide

- Structural Difference : The acetamide nitrogen is attached to a benzothiazole ring with a trifluoromethyl group.

- Impact : The benzothiazole core introduces aromaticity and electron-deficient properties, which may enhance interactions with π-π stacking or hydrophobic pockets in biological targets. The trifluoromethyl group improves metabolic stability and bioavailability .

Variations in the Heterocyclic Core

2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide

- Structural Difference: A morpholinone ring replaces the thiomorpholine dione.

- The 4-isopropylphenyl group increases steric bulk, which may limit target engagement compared to the smaller 3-methoxyphenyl .

4-{3-[2-(4-Ethoxyphenyl)Acetylamino]-1H-Indazol-3-yl}Amino-3-Fluorobenzoic Acid

- Structural Difference : An indazole core replaces the thiomorpholine dione, with additional fluorinated benzoic acid substituents.

- Impact : Indazole derivatives are associated with anti-proliferative activity, as seen in . Fluorination enhances electronegativity and may improve binding to enzymes like kinases .

Functional Group Modifications

2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamide

- Structural Difference : Incorporates a thiazolidinedione moiety instead of thiomorpholine dione.

- Impact: Thiazolidinediones are known for hypoglycemic activity via PPAR-γ modulation. This highlights how heterocycle choice directs therapeutic applications—thiomorpholine diones may lack this specific activity but could target other pathways .

Solubility and LogP Predictions

| Compound | Key Substituents | Predicted LogP* | Solubility Profile |

|---|---|---|---|

| Target Compound | 3-Methoxy, thiomorpholine dione | ~2.1 | Moderate aqueous solubility |

| N-(4-Ethoxyphenyl)-...thiomorpholin-4-yl | 4-Ethoxy | ~2.8 | Lower solubility |

| N-(6-Trifluoromethylbenzothiazole-2-yl)... | Benzothiazole, CF3 | ~3.5 | Poor solubility |

| 2-(4-Acetyl-...morpholin-3-yl)... | 4-Isopropyl, morpholinone | ~3.0 | Low to moderate |

*LogP estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.